3-[1-(1H-Pyrazole-5-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
The compound “3-[1-(1H-Pyrazole-5-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various techniques such as IR spectra, 1H-NMR, 13C-NMR, EA, and single-crystal X-ray diffraction . The crystal of the title compound belongs to the monoclinic system, space group P/c .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the crystal of a similar compound was found to belong to the monoclinic system, space group P/c, with a density of 1.557 g/cm3 .Mechanism of Action
Future Directions
The future directions in the research of similar compounds involve the design and synthesis of new derivatives with improved therapeutic potential. For instance, one study aimed to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . Another study introduced a new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .
Properties
IUPAC Name |
3-[1-(1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c21-13(11-1-5-16-18-11)19-6-2-9(3-7-19)20-14(22)12-10(4-8-24-12)17-15(20)23/h1,4-5,8-9H,2-3,6-7H2,(H,16,18)(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGBWNIOYGFBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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